3-Chloro-4-(2-methoxy-ethoxy)-benzylamine
CAS No.: 1248816-06-9
Cat. No.: VC2995232
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1248816-06-9 |
---|---|
Molecular Formula | C10H14ClNO2 |
Molecular Weight | 215.67 g/mol |
IUPAC Name | [3-chloro-4-(2-methoxyethoxy)phenyl]methanamine |
Standard InChI | InChI=1S/C10H14ClNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3 |
Standard InChI Key | GCWWHQIHFGMOBF-UHFFFAOYSA-N |
SMILES | COCCOC1=C(C=C(C=C1)CN)Cl |
Canonical SMILES | COCCOC1=C(C=C(C=C1)CN)Cl |
Introduction
Chemical Structure and Classification
3-Chloro-4-(2-methoxy-ethoxy)-benzylamine belongs to the class of substituted benzylamines, featuring a benzene ring with three key functional groups: a chlorine atom at the 3-position, a 2-methoxyethoxy group at the 4-position, and an aminomethyl group. The compound has a molecular formula of C₁₀H₁₄ClNO₂ . Its chemical structure consists of a benzene ring with a chlorine substituent at the meta position, a 2-methoxyethoxy substituent at the para position, and a benzylamine group extending from the ring. This particular arrangement of functional groups contributes to its chemical reactivity and potential applications in pharmaceutical development.
The structure can be broken down into three key components: the aromatic core (providing stability and serving as a scaffold), the halogen substituent (enhancing reactivity and binding properties), and the ether linkage with a terminal methoxy group (contributing to solubility profiles and hydrogen bonding capabilities). The primary amine functional group is particularly significant as it serves as a reactive site for further functionalization in synthetic pathways.
Chemical Identification Data
Parameter | Value |
---|---|
Chemical Name | 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine |
CAS Number | 1248816-06-9 |
Molecular Formula | C₁₀H₁₄ClNO₂ |
Exact Mass | Approximately 215.07* |
Structural Classification | Substituted benzylamine |
*Exact mass estimated based on similar compounds .
Physical and Chemical Properties
The physical and chemical properties of 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine can be partially determined from available data on similar compounds. Based on structural analogues with similar functional groups, we can make educated estimations of its properties.
Physical Properties
While specific data for 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine is limited, properties can be estimated based on the closely related compound 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine, which shares the same molecular formula and similar structural features .
Chemical Properties
The chemical reactivity of 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine is primarily determined by its functional groups. The primary amine group is nucleophilic and can participate in various reactions, including amide formation, reductive amination, and nucleophilic substitution. The chlorine substituent introduces an electron-withdrawing effect, potentially enhancing the reactivity of certain positions on the aromatic ring. The 2-methoxyethoxy group contributes to solubility in polar solvents and may participate in hydrogen bonding.
Analytical Methods for Identification and Characterization
The identification and characterization of 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine would typically involve multiple analytical techniques:
Spectroscopic Methods
Technique | Expected Observations |
---|---|
¹H NMR | Signals for aromatic protons (6.8-7.5 ppm), benzyl CH₂ (≈3.7 ppm), ethoxy CH₂ groups (3.5-4.1 ppm), methoxy CH₃ (≈3.3 ppm), and amine protons (≈1.5 ppm, broad) |
¹³C NMR | Signals for aromatic carbons (110-150 ppm), benzyl carbon (≈46 ppm), ethoxy carbons (≈67-70 ppm), and methoxy carbon (≈59 ppm) |
IR | Characteristic bands for N-H stretching (3300-3500 cm⁻¹), C-O stretching (1050-1300 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹), and C-Cl (600-800 cm⁻¹) |
Mass Spectrometry | Molecular ion peak around m/z 215, with fragmentation patterns showing loss of the amine group and cleavage of the ether linkage |
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection would be suitable for purity determination, using appropriate reverse-phase conditions. Gas chromatography coupled with mass spectrometry (GC-MS) could also be employed, potentially requiring derivatization of the amine group.
Structural Comparison with Related Compounds
Understanding 3-Chloro-4-(2-methoxy-ethoxy)-benzylamine in the context of related compounds provides valuable insights into its potential properties and reactivity.
Comparison Table of Related Compounds
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